Ethyl 3-methoxypropionate
Overview
Description
Ethyl 3-methoxypropionate is an organic compound with the molecular formula C6H12O3. It is a colorless to almost colorless clear liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxypropionate can be synthesized through the esterification of 3-methoxypropionic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced by the transesterification of mthis compound with ethanol. This process involves the use of a catalyst, such as sodium methoxide, and is carried out at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methoxypropionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-methoxypropionic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of different esters.
Oxidation: this compound can be oxidized to produce 3-methoxypropionic acid.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, sodium methoxide or other catalysts, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 3-methoxypropionic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: 3-methoxypropionic acid.
Scientific Research Applications
Ethyl 3-methoxypropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized as a solvent in pharmaceutical formulations.
Industry: Widely used in the production of coatings, inks, and adhesives due to its excellent solvency properties and low toxicity
Mechanism of Action
The mechanism of action of ethyl 3-methoxypropionate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other substances, thereby facilitating chemical reactions and processes. The pathways involved include solvation and stabilization of reactive intermediates, which enhances the efficiency of chemical transformations .
Comparison with Similar Compounds
Methyl 3-methoxypropionate: Similar in structure but has a methyl group instead of an ethyl group.
Ethyl 3-ethoxypropionate: Contains an ethoxy group instead of a methoxy group.
Uniqueness: this compound is unique due to its balanced solvency properties, low toxicity, and mild odor. These characteristics make it a preferred solvent in various industrial and research applications compared to its similar counterparts .
Properties
IUPAC Name |
ethyl 3-methoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(7)4-5-8-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHLFUALMUWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073392 | |
Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10606-42-5 | |
Record name | Ethyl 3-methoxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10606-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 3-methoxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 3-methoxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-Methoxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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